molecular formula C16H26N4O3S B2644394 6-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine CAS No. 2034501-32-9

6-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine

Cat. No.: B2644394
CAS No.: 2034501-32-9
M. Wt: 354.47
InChI Key: NYDXIQVISBFMAB-UHFFFAOYSA-N
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Description

6-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine is a complex organic compound that features a pyrrolidine ring, a cyclohexylsulfonyl group, and a pyridazin-3-amine moiety

Preparation Methods

The synthesis of 6-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using cyclohexylsulfonyl chloride in the presence of a base.

    Attachment of the Pyridazin-3-amine Moiety: The final step involves the coupling of the pyrrolidine derivative with N,N-dimethylpyridazin-3-amine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

6-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine can be compared with other similar compounds such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Sulfonylated Compounds: Compounds with sulfonyl groups often exhibit similar chemical reactivity and biological properties.

    Pyridazin-3-amine Derivatives: These compounds share the pyridazin-3-amine moiety and may have comparable applications in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxy-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-19(2)15-8-9-16(18-17-15)23-13-10-11-20(12-13)24(21,22)14-6-4-3-5-7-14/h8-9,13-14H,3-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDXIQVISBFMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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